molecular formula C7H11ClN2O B13466253 (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B13466253
M. Wt: 174.63 g/mol
InChI Key: LIIYSSJTGCQUHA-UHFFFAOYSA-N
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Description

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride ( 2866353-08-2) is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This aminopyridine derivative is related to a class of 2-amino-4-methylpyridine compounds that have been identified in scientific literature as key intermediates in medicinal chemistry research, particularly in the development of inhibitors for nitric oxide synthase (NOS) enzymes . Research into analogous compounds has explored their potential as positron emission tomography (PET) tracers for imaging inducible NOS (iNOS) activation, which is implicated in various inflammatory diseases and certain cancer processes . The structure of this hydrochloride salt, which features both amino and alcohol functional groups on the pyridine ring, makes it a valuable building block for further chemical synthesis and derivatization in pharmaceutical and biochemical research . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(4-amino-6-methylpyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-6(8)3-7(4-10)9-5;/h2-3,10H,4H2,1H3,(H2,8,9);1H

InChI Key

LIIYSSJTGCQUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of (4-Amino-6-methylpyridin-2-yl)methanol

The intermediate is commonly synthesized by the reduction of 4-amino-6-methylpyridine-2-carbaldehyde or by direct hydroxymethylation of 4-amino-6-methylpyridine using formaldehyde under acidic conditions.

  • Reactants: 4-Amino-6-methylpyridine and formaldehyde
  • Reaction conditions: Acidic medium, temperature ranging from 25°C to 60°C, reaction time between 1 to 12 hours
  • Techniques: Batch or continuous flow reactors can be employed for industrial scale-up, which provide better control over reaction parameters and improve yield

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treating the synthesized (4-Amino-6-methylpyridin-2-yl)methanol with hydrochloric acid, followed by crystallization and filtration.

  • Reactants: (4-Amino-6-methylpyridin-2-yl)methanol and hydrochloric acid
  • Conditions: Controlled pH and temperature to ensure high purity and yield
  • Process: Addition of HCl to the intermediate solution, crystallization of the hydrochloride salt, filtration, and drying

Data Table Summarizing Synthesis Conditions

Step Reactants Conditions Notes
1 4-Amino-6-methylpyridine, Formaldehyde Acidic medium, 25-60°C, 1-12 hours Continuous flow reactors can optimize industrial production
2 Intermediate, Hydrochloric acid Addition of HCl, crystallization, filtration Purity and yield depend on careful pH and temperature control

Table 1: Synthesis conditions for (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride

Comparative Analysis of Preparation Routes

Several literature sources and patent disclosures describe variations in the preparation methods, emphasizing improvements in yield, purity, and environmental impact.

  • Use of acidic conditions is a common theme, with optimization of temperature and time critical to maximizing yield.
  • Some processes employ continuous flow reactors to enhance scalability and consistency.
  • The choice of acid for salt formation (commonly hydrochloric acid) and control of crystallization parameters significantly influence the final product quality.
  • Avoidance of impurities such as metal residues is emphasized, with purification steps including crystallization and washing.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Pyridine vs. Furan/Pyrimidine/Pteridine Cores

  • The target compound’s pyridine core is less electron-rich than furan but more rigid than pteridine systems. This influences reactivity in substitution reactions .
  • The pyrimidine-pyridyl hybrid (Entry 4, Table 1) offers a larger aromatic surface for π-π interactions in drug-receptor binding, unlike the simpler pyridine scaffold .

Substituent Effects

  • Replacing the -OH group in 4-Amino-6-methylpyridin-2-ol hydrochloride with -CH2OH (target compound) increases hydrophilicity and synthetic versatility. The hydroxymethyl group can undergo esterification or oxidation, enabling downstream derivatization .

Physicochemical Properties

  • The furan-based analog (Entry 3, Table 1) has higher molecular weight (191.66 g/mol) due to the dimethylamino group, enhancing its utility in chromatographic applications .
  • The target compound’s hydrochloride salt improves crystallinity compared to neutral analogs, as seen in similar pyridine derivatives .

Biological Activity

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. Its unique structure, characterized by an amino group and a hydroxymethyl group attached to a pyridine ring, contributes to its diverse biological interactions. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is C₇H₈ClN₃O. The presence of functional groups such as amino and hydroxymethyl enhances its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Antimicrobial Activity

Research indicates that (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride exhibits notable antimicrobial properties. It has been shown to have activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Additionally, the compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing synaptic transmission and neuroinflammatory responses . This positions (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride as a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics .
  • Neuroprotective Mechanisms : In vitro studies have shown that (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride can influence pathways related to neuroprotection. It was found to enhance cell viability in neuronal cultures exposed to neurotoxic agents, indicating its potential as a therapeutic agent in neurodegenerative conditions .
  • Interaction Studies : Research focusing on the binding affinity of this compound to various receptors has revealed promising interactions that may lead to therapeutic applications in modulating neurotransmitter systems .

Q & A

Q. How can synthesis of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity (e.g., methanol or ethanol), and stoichiometry of reactants. Purification via recrystallization or column chromatography using silica gel with gradients of methanol/chloroform (e.g., 10–30% methanol) can enhance purity. Monitor intermediates using HPLC (C18 column, UV detection at 254 nm) and confirm final structure via FTIR (hydroxyl stretch ~3200–3400 cm⁻¹) and ¹H NMR (pyridine ring protons at δ 6.5–8.5 ppm) .

Q. What analytical techniques are critical for characterizing hydrochloride salts of aminopyridine derivatives?

  • Methodological Answer :
  • HPLC : Use reversed-phase C18 columns with mobile phases combining methanol and phosphate buffer (pH 3.0–5.0) to assess purity .
  • FTIR : Identify hydrochloride salt formation via N–H stretches (~2500–3000 cm⁻¹) and O–H stretches (~3200–3400 cm⁻¹) .
  • NMR : Confirm substitution patterns on the pyridine ring (e.g., methyl group at δ ~2.5 ppm) and methanol moiety (CH₂OH at δ ~3.5–4.5 ppm) .

Q. How should stability studies be designed for hydrochloride-containing compounds under storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity over 1–3 months. Analyze degradation products using LC-MS to identify hydrolysis or oxidation pathways. Store samples in amber vials under inert gas (N₂/Ar) to minimize moisture absorption and photodegradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations for NMR chemical shifts).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and distinguish isobaric impurities (e.g., chlorine isotopic patterns) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation by growing single crystals in methanol/water mixtures .

Q. What experimental designs are effective for studying pH-dependent solubility of this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Factors : pH (2.0–8.0), temperature (25–45°C), ionic strength (0.1–0.5 M NaCl).
  • Response Surface Methodology : Quantify solubility via UV-Vis spectrophotometry (λ_max ~270 nm for pyridine derivatives) and model interactions using ANOVA .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for nucleophilic attack sites (e.g., amino group or pyridine ring).
  • Molecular Dynamics : Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways .

Q. What methodologies are used to evaluate biological activity in enzyme inhibition studies?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).
  • Kinetic Analysis : Determine IC₅₀ values via dose-response curves and assess inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

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